3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c19-16(15-6-4-11-21-15)18-9-5-10-20-13-14(18)12-17-7-2-1-3-8-17/h4,6,11,14H,1-3,5,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVUOMHCIFTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with thiophene-2-carbonyl chloride, followed by cyclization with thiazepane precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C16H24N2OS2
- Molecular Weight : 320.51 g/mol
- CAS Number : 1421481-22-2
The structure features a thiazepane ring, which is known for its diverse biological activities, making it a focal point for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane may exhibit significant anticancer properties. For instance, derivatives of thiophene and thiazole have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis
- Targeting specific kinases involved in tumorigenesis
- Inducing apoptosis in cancer cells
A study highlighted that derivatives of thiophene were synthesized and evaluated for their activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard anticancer drugs like cisplatin .
Antimicrobial Properties
Compounds containing thiophene and thiazole rings are known for their antimicrobial activities. The presence of the piperidine moiety further enhances the biological activity of these compounds. Research has demonstrated that such compounds can exhibit:
- Antibacterial effects against Gram-positive and Gram-negative bacteria
- Antifungal activity against various fungal strains
These properties make them potential candidates for developing new antimicrobial agents.
Central Nervous System Effects
The piperidine component of the compound suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their effects on:
- Anxiety and depression
- Neurodegenerative diseases such as Alzheimer's disease
These studies often focus on the modulation of neurotransmitter systems, providing insights into how these compounds could be utilized in neuropharmacology.
Case Study 1: Anticancer Evaluation
In a recent study, derivatives similar to this compound were subjected to in vitro testing against various cancer cell lines. The results indicated that certain modifications to the thiophene moiety significantly enhanced cytotoxicity, leading to further investigation into structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Neuropharmacological Assessment
Another study focused on evaluating the neuropharmacological effects of a related compound on animal models. The compound demonstrated significant anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders. Behavioral assays indicated improved performance in stress-induced models compared to control groups .
Mechanism of Action
The mechanism of action of 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene and thiazepane rings may contribute to binding affinity and specificity. The compound’s effects are mediated through pathways involving receptor modulation, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
Core Structure Modifications
Key Observations :
- Piperidine vs.
- Thiophene vs. Furan : The thiophene-2-carbonyl group in the target compound offers greater electron richness and stability compared to furan derivatives, which could influence aromatic interactions in biological targets .
- Carbonyl vs. Sulfonyl : The thiophene-2-carbonyl group (electron-withdrawing) contrasts with sulfonyl groups in analogs (strongly electron-withdrawing), altering electronic distribution and hydrogen-bonding capacity .
Piperidine-Containing Analogs
The piperidine moiety is also observed in non-thiazepane compounds, such as Repaglinide, a hypoglycemic agent with the structure (S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid . While Repaglinide’s piperidine group aids in solubility and target engagement (e.g., pancreatic β-cells), the target compound’s piperidinylmethyl-thiazepane hybrid may confer unique conformational rigidity or metabolic resistance.
Thiophene-Containing Analogs
Compounds like 1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide (CAS 1704639-10-0) highlight the prevalence of thiophene in medicinal chemistry due to its bioisosteric similarity to phenyl groups . The target compound’s thiophene-2-carbonyl group could enhance π-π stacking interactions compared to non-aromatic substituents.
Research Implications
- Pharmacological Potential: While activity data for the target compound is absent in the evidence, structural parallels with Repaglinide and sulfonyl-thiazepanes suggest possible applications in metabolic or neurological disorders .
Biological Activity
The compound 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2OS2 , with a molecular weight of approximately 270.38 g/mol . The structure features a thiazepane ring, a piperidine moiety, and a thiophene carbonyl group, contributing to its unique chemical reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound interacts with various enzymes, potentially acting as an inhibitor in pathways relevant to cancer proliferation and metabolic disorders.
- Receptor Modulation : The piperidine and thiophene components may facilitate binding to specific receptors in the body, influencing cellular signaling pathways.
Pharmacological Properties
Recent studies have explored the following pharmacological activities:
- Anticancer Activity : Preliminary data suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown promise in inhibiting the growth of BRCA-deficient cancer cells.
- Neuroprotective Effects : Some studies hint at neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens.
Case Studies
A selection of relevant case studies highlights the biological activity of this compound:
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar piperidine scaffold | Moderate anticancer activity |
| Compound Y | Thiophene-based derivative | Strong antimicrobial activity |
| This compound | Unique thiazepane ring structure | Promising anticancer and neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
